Cas no 2229172-59-0 (3-(4-chloro-3-nitrophenyl)azetidin-3-ol)
3-(4-chloro-3-nitrophenyl)azetidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(4-chloro-3-nitrophenyl)azetidin-3-ol
- EN300-1985131
- 2229172-59-0
-
- Inchi: 1S/C9H9ClN2O3/c10-7-2-1-6(3-8(7)12(14)15)9(13)4-11-5-9/h1-3,11,13H,4-5H2
- InChI Key: UVEKDZMOCGDLEQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C1(CNC1)O
Computed Properties
- Exact Mass: 228.0301698g/mol
- Monoisotopic Mass: 228.0301698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 78.1Ų
3-(4-chloro-3-nitrophenyl)azetidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985131-0.05g |
3-(4-chloro-3-nitrophenyl)azetidin-3-ol |
2229172-59-0 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-1985131-0.1g |
3-(4-chloro-3-nitrophenyl)azetidin-3-ol |
2229172-59-0 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-1985131-0.25g |
3-(4-chloro-3-nitrophenyl)azetidin-3-ol |
2229172-59-0 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1985131-0.5g |
3-(4-chloro-3-nitrophenyl)azetidin-3-ol |
2229172-59-0 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1985131-1.0g |
3-(4-chloro-3-nitrophenyl)azetidin-3-ol |
2229172-59-0 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1985131-2.5g |
3-(4-chloro-3-nitrophenyl)azetidin-3-ol |
2229172-59-0 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-1985131-5.0g |
3-(4-chloro-3-nitrophenyl)azetidin-3-ol |
2229172-59-0 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1985131-10.0g |
3-(4-chloro-3-nitrophenyl)azetidin-3-ol |
2229172-59-0 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1985131-1g |
3-(4-chloro-3-nitrophenyl)azetidin-3-ol |
2229172-59-0 | 1g |
$1172.0 | 2023-09-16 | ||
| Enamine | EN300-1985131-5g |
3-(4-chloro-3-nitrophenyl)azetidin-3-ol |
2229172-59-0 | 5g |
$3396.0 | 2023-09-16 |
3-(4-chloro-3-nitrophenyl)azetidin-3-ol Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 3-(4-chloro-3-nitrophenyl)azetidin-3-ol
Professional Introduction to 3-(4-chloro-3-nitrophenyl)azetidin-3-ol (CAS No. 2229172-59-0)
3-(4-chloro-3-nitrophenyl)azetidin-3-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2229172-59-0, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of 3-(4-chloro-3-nitrophenyl)azetidin-3-ol consists of a fused heterocyclic system, which contributes to its distinctive chemical behavior and reactivity.
The presence of both chloro and nitro substituents in the aromatic ring enhances the electrophilic nature of the molecule, making it a valuable intermediate in synthetic organic chemistry. This feature is particularly useful in constructing more complex scaffolds for drug discovery. Recent studies have highlighted the compound's role in the synthesis of bioactive molecules, particularly those targeting inflammatory and infectious diseases.
In the realm of medicinal chemistry, 3-(4-chloro-3-nitrophenyl)azetidin-3-ol has been explored for its ability to modulate enzymatic pathways associated with various pathological conditions. The azetidinone core is a known pharmacophore in several FDA-approved drugs, known for its efficacy in treating bacterial infections and inflammatory disorders. The introduction of halogenated aromatic groups into this scaffold has been shown to enhance binding affinity and selectivity towards target enzymes.
Recent advancements in computational chemistry have enabled the rapid screening of derivatives of 3-(4-chloro-3-nitrophenyl)azetidin-3-ol, facilitating the identification of lead compounds with improved pharmacokinetic profiles. Molecular docking studies have revealed that this compound can interact with various protein targets, including kinases and transcription factors, which are pivotal in cellular signaling pathways. These interactions suggest potential therapeutic applications in oncology and immunology.
The synthesis of 3-(4-chloro-3-nitrophenyl)azetidin-3-ol involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the chloro and nitro substituents efficiently. The optimization of these synthetic routes is crucial for large-scale production and further derivatization studies.
The pharmacological evaluation of 3-(4-chloro-3-nitrophenyl)azetidin-3-ol has demonstrated promising results in preclinical models. In vitro studies have shown inhibitory activity against several enzymes implicated in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the compound has exhibited moderate antimicrobial properties, making it a candidate for developing novel antibiotics or antiviral agents.
The structural flexibility of the azetidinone ring allows for diverse modifications, enabling the creation of a library of derivatives with tailored biological activities. Functional groups such as hydroxyl, amino, and carboxylic acid can be introduced to enhance solubility and metabolic stability. Such modifications are essential for improving drug-like properties and reducing off-target effects.
The role of computational methods in drug discovery has been instrumental in understanding the binding mechanisms of 3-(4-chloro-3-nitrophenyl)azetidin-3-ol. High-resolution crystal structures of protein-ligand complexes have provided insights into how this compound interacts with biological targets at an atomic level. These structural insights are being used to design next-generation inhibitors with enhanced potency and selectivity.
In conclusion, 3-(4-chloro-3-nitrophenyl)azetidin-3-ol (CAS No. 2229172-59-0) represents a promising candidate for further pharmaceutical development. Its unique structural features, combined with its biological activity, make it a valuable tool for medicinal chemists exploring new therapeutic strategies. As research continues to uncover its potential applications, this compound is poised to play a significant role in addressing unmet medical needs.
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